molecular formula C9H14BN3O3 B13555982 (2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid

(2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B13555982
M. Wt: 223.04 g/mol
InChI Key: MVDHPAKQEDRLOZ-UHFFFAOYSA-N
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Description

(2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a hydroxypiperidine moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypiperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, boranes, and substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives such as:

  • Phenylboronic acid
  • Pinacol boronic ester
  • (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid

Uniqueness

The uniqueness of (2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxypiperidine moiety enhances its solubility and potential interactions with biological targets, making it a versatile compound in various research fields.

Properties

IUPAC Name

[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O3/c14-8-1-3-13(4-2-8)9-11-5-7(6-12-9)10(15)16/h5-6,8,14-16H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDHPAKQEDRLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC(CC2)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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